Rat BNP-32 is a cardiac hormone primarily synthesized in the ventricular myocardium of rats. [, ] It is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP). [] Unlike ANP, which is predominantly found in the atria, BNP is mainly localized in the ventricles. [, ] Rat BNP-32 plays a crucial role in maintaining cardiorenal homeostasis by counteracting vasoconstrictor and antinatriuretic systems, particularly the renin-angiotensin-aldosterone system. []
Rat BNP-32, like other natriuretic peptides, is susceptible to enzymatic degradation by neutral endopeptidase (NEP 3.4.24.11). [] This enzyme cleaves peptide bonds within the ring structure, leading to inactivation of the peptide. [] Inhibitors of NEP have been shown to potentiate the renal and depressor activities of rat BNP-32 in animal models. []
Rat BNP-32 primarily exerts its effects by binding to natriuretic peptide receptor-A (NPR-A) located on target cells. [, , ] This binding activates particulate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). [, , , ] The elevated cGMP levels mediate various downstream effects, including vasodilation, natriuresis, and diuresis. [, , ] Studies have demonstrated that rat BNP-32 can decrease mean arterial pressure, increase renal blood flow, and promote sodium and water excretion. []
Cardiovascular Research: Rat BNP-32 has been extensively used in animal models to investigate the physiological and pathophysiological roles of natriuretic peptides in cardiovascular regulation. [, , , ]
Neuroscience Research: Although primarily considered a cardiac hormone, studies have shown the presence of rat BNP-32 in the spinal cord. [, ] This finding has led to investigations into its potential role in:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: